molecular formula C9H8FNO B1328565 4-Methoxy-2-fluorobenzyl cyanide CAS No. 749934-29-0

4-Methoxy-2-fluorobenzyl cyanide

Cat. No. B1328565
CAS RN: 749934-29-0
M. Wt: 165.16 g/mol
InChI Key: OKPZYRPNHFQVMZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-fluorobenzyl cyanide is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16 . It is also known by other names such as 2-Fluoro-4-methoxyphenylacetonitrile .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-fluorobenzyl cyanide consists of a benzene ring substituted with a methoxy group (-OCH3) and a fluorine atom. The benzyl group is further substituted with a cyanide (-CN) group .


Physical And Chemical Properties Analysis

4-Methoxy-2-fluorobenzyl cyanide has a boiling point of 253℃, a density of 1.148, and a refractive index of 1.5131 . It also has a flash point of 107℃ .

Scientific Research Applications

Lithium-Ion Batteries (LIBs)

4-Methoxy-2-fluorobenzyl cyanide: has been identified as a potential solvent molecular engineering component in LIBs. It can form a bulky coordination structure with lithium ions, which may weaken ion–dipole interactions but promote coulombic attraction with anions . This could lead to improved interfacial kinetics and rate performance in LIBs, making it a valuable compound for enhancing electrochemical kinetics.

Medicinal Chemistry

In pharmaceutical research, 4-Methoxy-2-fluorobenzyl cyanide is explored for its potential to contribute to the synthesis of new medicinal compounds. Its unique structure could be utilized in the development of novel therapeutic agents .

Organic Synthesis

This compound is also significant in organic synthesis. It can serve as a precursor or intermediate in the synthesis of various organic compounds, potentially aiding in the development of new synthetic routes or improving existing ones .

Materials Science

The application of 4-Methoxy-2-fluorobenzyl cyanide in materials science is linked to its role in LIBs. Its ability to modify the solvation structure of lithium ions could lead to the development of new materials with enhanced electrical properties .

Analytical Chemistry

In analytical chemistry, 4-Methoxy-2-fluorobenzyl cyanide could be used as a standard or reagent in various analytical methods, aiding in the detection and quantification of chemical species.

Environmental Science

The environmental impact of cyanides, including derivatives like 4-Methoxy-2-fluorobenzyl cyanide , is a subject of study. Research focuses on their behavior in the environment and methods to detect and mitigate their toxicity .

Pharmaceutical Research

4-Methoxy-2-fluorobenzyl cyanide: is under investigation for its potential applications in pharmaceutical research. It may be used in the synthesis of drugs or as a key intermediate in pharmacological studies .

Biochemistry

In biochemistry, the compound’s interactions with biological molecules are of interest. It could be used to study enzyme mechanisms or metabolic pathways involving cyanide derivatives .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPZYRPNHFQVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649945
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-fluorobenzyl cyanide

CAS RN

749934-29-0
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1-Bromomethyl-2-fluoro-4-methoxy-benzene (4.5 g, 21 mmol) and Tetrabutylammonium iodide (0.66 g, 2.1 mmol) in CH2Cl2 (50 mL) was added a solution potassium cyanide (4.0 g, 60 mmol) in water (50 mL). The resulting biphasic mixture was stirred vigorously for 8 hours. The reaction was poured into water (100 mL) and extracted with CH2Cl2 (2×50 mL). The organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by flash column chromatography (10–30% EtOAc in hexanes) to give the product (2.6 g, 75% yield) as a clear oil. 1H NMR (300 MHz, CDCl3) δ: 3.66 (s, 2 H), 3.82 (s, 3 H), 6.69 (m, 2 H), 7.31 (m, 1 H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
75%

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